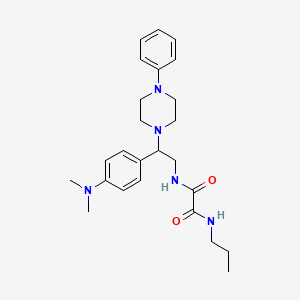
N1-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a useful research compound. Its molecular formula is C25H35N5O2 and its molecular weight is 437.588. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-propyloxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and oncology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 4-dimethylaminophenyl derivatives with appropriate oxalamide precursors. The reaction conditions are critical to ensure high yields and purity of the final product. The general synthetic route can be summarized as follows:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | 4-Dimethylaminophenylamine + Oxalyl chloride derivative | Inert atmosphere (N₂ or Ar), dichloromethane | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood and behavior.
3.1 Anticonvulsant Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit anticonvulsant properties. In animal models, these compounds were evaluated using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) tests, showing significant protective effects against seizures at specific dosages (100 mg/kg and 300 mg/kg) .
3.2 Anticancer Properties
Compounds with similar structural motifs have been investigated for their anticancer potential. For instance, studies indicated that certain derivatives inhibited the growth of pancreatic cancer cells (Panc-1) and triple-negative breast cancer cells (MDA-MB-231). The most active compounds demonstrated complete inhibition of colony growth at concentrations as low as 1 μM .
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:
5. Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the piperazine moiety significantly influence biological activity. For example, the presence of lipophilic groups enhances anticonvulsant activity, while variations in substituents on the aromatic rings can alter the compound's affinity for biological targets .
6. Conclusion
This compound exhibits promising biological activities, particularly as an anticonvulsant and potential anticancer agent. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
This compound represents a significant advancement in medicinal chemistry, with implications for developing new therapeutic agents targeting neurological disorders and cancer.
Propiedades
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-4-14-26-24(31)25(32)27-19-23(20-10-12-21(13-11-20)28(2)3)30-17-15-29(16-18-30)22-8-6-5-7-9-22/h5-13,23H,4,14-19H2,1-3H3,(H,26,31)(H,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCNVDYHWQLWBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













